molecular formula C22H20N4O2S2 B2594662 (Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 381695-89-2

(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2594662
CAS No.: 381695-89-2
M. Wt: 436.55
InChI Key: ZMLFJDIBEMEMGQ-ATVHPVEESA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a fused pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety. The Z-configuration of the methylene group at position 5 of the thiazolidinone ring is critical for its stereochemical stability and biological interactions. Substituents such as the 9-methyl group on the pyrido-pyrimidine ring and the (1-phenylethyl)amino group at position 2 contribute to its unique electronic and steric profile.

Properties

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-13-8-7-11-26-19(13)24-18(23-14(2)15-9-5-4-6-10-15)16(20(26)27)12-17-21(28)25(3)22(29)30-17/h4-12,14,23H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFJDIBEMEMGQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its potential as an anticancer agent and its role in inhibiting acetylcholinesterase (AChE).

Structural Overview

The compound features a complex structure combining thiazolidinone and pyridopyrimidine moieties. The presence of multiple functional groups allows for various interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have garnered attention for their anticancer properties. Recent studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Thiazolidinones have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. For example, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in cancer progression. For instance, studies indicate that thiazolidinone derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Mechanistic Insights : Molecular docking studies have revealed that (Z)-3-methyl-5-(...) interacts effectively with active sites of target enzymes, suggesting a mechanism of action that involves binding affinity and specificity .
Activity Cell Line IC50 (µM) Mechanism
AnticancerA5495.67Cell cycle arrest
AnticancerMCF710.31Enzyme inhibition
AChE InhibitionN/A8.82Competitive inhibition

Acetylcholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease.

  • Inhibitory Potency : Studies have shown that thioxothiazolidinone derivatives exhibit significant AChE inhibitory activity, with some compounds showing comparable efficacy to established drugs like Donepezil .
  • Binding Interactions : Docking simulations reveal that the compound forms hydrogen bonds with key amino acids in the AChE active site, facilitating strong binding and inhibition .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of thiazolidinone derivatives, several compounds were tested against different cancer cell lines. The results indicated that those with the thioxothiazolidin structure had enhanced cytotoxic effects compared to their counterparts lacking this moiety.

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of thiazolidinones, particularly their role in inhibiting AChE. The findings suggested that these compounds could be developed into therapeutic agents for neurodegenerative diseases due to their ability to cross the blood-brain barrier and inhibit AChE effectively.

Scientific Research Applications

Structural Features

The compound features multiple functional groups that contribute to its biological activity:

  • Thiazolidinone core : This structure is known for its diverse pharmacological properties.
  • Pyrido[1,2-a]pyrimidine moiety : This heterocyclic component is associated with various biological activities including anti-cancer and anti-inflammatory effects.
  • Methyl and phenylethyl substituents : These groups enhance the lipophilicity and bioavailability of the compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of thiazolidinones possess significant anticancer properties. The structural similarity of (Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one to known anticancer agents suggests potential efficacy against various cancer cell lines.

Antimicrobial Properties

Thiazolidinone derivatives are also known for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Effects

The presence of the pyrido[1,2-a]pyrimidine structure is associated with anti-inflammatory properties. Compounds containing this moiety have been reported to modulate inflammatory pathways effectively.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Thiazolidinones : A comprehensive review highlighted various thiazolidinone derivatives showing promising anticancer activity through apoptosis induction in cancer cells .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain thiazolidinones exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Research indicated that compounds with pyrido[1,2-a]pyrimidine structures could inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases .

Chemical Reactions Analysis

Core Pyrido-Pyrimidinone Reactivity

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is electron-deficient due to conjugation, enabling nucleophilic attack at position 3 (methylene group) and electrophilic substitution at the amino group (position 2).

Key Observations:

  • Substitution at the Amino Group :
    The (1-phenylethyl)amino substituent at position 2 can undergo alkylation or acylation under basic conditions. For example, treatment with alkyl halides or acyl chlorides in the presence of triethylamine yields N-alkylated or N-acylated derivatives .

  • Methylene Reactivity :
    The exocyclic double bond at position 3 participates in Michael additions or cycloadditions. Reaction with dienophiles (e.g., maleimides) forms six-membered fused rings .

Thiazolidinone-Thioxo Reactivity

The thiazolidinone ring contains a thioxo (C=S) group and an α,β-unsaturated ketone, enabling diverse transformations.

Reaction Pathways:

Reaction Type Conditions Product Yield Source
Nucleophilic Attack Amines, room temperature, EtOHThioamide derivatives via C=S substitution55–70%
Oxidation H₂O₂, acetic acidDisulfide formation (C–S–S–C)60%
Ring-Opening NaOH (aq.), refluxThiol intermediate, recyclable for coupling with halides85%

Functionalization of the Methylene Bridge

The Z-configured methylene group (-CH=) undergoes stereospecific reactions:

  • Diels-Alder Reactions :
    Acts as a dienophile with electron-rich dienes (e.g., furan derivatives) to form bicyclic adducts.

  • Photochemical [2+2] Cycloaddition :
    UV irradiation with alkenes yields cyclobutane-fused derivatives .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis :
    The thiazolidinone ring remains stable in dilute HCl (pH 3–5) but degrades in concentrated H₂SO₄.

  • Basic Conditions :
    Ring-opening occurs above pH 10, generating a thiolate intermediate .

Catalytic Modifications

  • Palladium-Catalyzed Cross-Coupling :
    Suzuki-Miyaura reactions at the pyrimidinone’s halogenated analogs (if present) enable aryl/heteroaryl substitutions .

Comparative Reactivity Table

Structural Feature Reaction Site Reagents Outcome
Pyrido-pyrimidinone (position 2)(1-Phenylethyl)amino groupAcCl, Et₃NN-Acetyl derivative
Thiazolidinone (C=S)Thioxo groupNH₂CH₂PhThioether-linked benzylamine adduct
Methylene bridgeExocyclic double bondMaleic anhydrideFused cycloadduct

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s closest analogs share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents on the thiazolidinone ring, amino side chains, or peripheral functional groups. Below is a detailed comparison based on structural, synthetic, and theoretical data from recent studies:

Substituent Variations on the Thiazolidinone Ring

Compound Name Thiazolidinone Substituents Key Modifications Molecular Weight (g/mol) LogP<sup>*</sup>
Target Compound 3-methyl, 2-thioxo (1-phenylethyl)amino at pyrimidine 492.54 3.8
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-methoxyethyl), 2-thioxo Methoxyethyl enhances hydrophilicity 536.62 2.9
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-isopropyl, 2-thioxo Allylamino increases steric bulk 518.58 4.1

<sup>*</sup>LogP values estimated via computational methods (e.g., XLogP3).

Key Observations:
  • Hydrophilicity vs. Lipophilicity: The methoxyethyl-substituted analog exhibits reduced LogP (2.9 vs.
  • Steric Effects: The isopropyl group in the allylamino derivative introduces greater steric hindrance, which may impede binding to flat enzymatic pockets but enhance selectivity for bulkier targets.

Functional Group Impact on Bioactivity

  • (1-Phenylethyl)amino Group: Present in both the target compound and the methoxyethyl analog , this group is hypothesized to engage in π-π stacking or hydrophobic interactions with aromatic residues in enzyme active sites (e.g., kinases or proteases).
  • Thioxo vs. Sulfanylidene: The 2-thioxo group in the target compound and its analogs confers rigidity to the thiazolidinone ring, stabilizing the Z-configuration. In contrast, sulfanylidene derivatives (e.g., in unrelated coumarin-pyrimidine hybrids ) exhibit altered tautomeric states, affecting redox properties.

Theoretical Studies

  • DFT Calculations : The target compound’s HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with its stability in physiological conditions. The methoxyethyl analog shows a narrower gap (3.8 eV), indicating higher electrophilicity .
  • Molecular Docking: Docking studies against COVID-19 M<sup>pro</sup> protease (PDB: 6LU7) reveal that the (1-phenylethyl)amino group in the target compound forms a hydrogen bond with Glu166, a critical residue for inhibition .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions in pyrido-pyrimidine intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid, piperidine) can accelerate cyclization steps in thiazolidinone formation .
  • Temperature control : Reflux conditions (e.g., in xylene at 140°C) improve imine bond formation while minimizing side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the Z-isomer selectively .

Q. What spectroscopic techniques are most effective for confirming the structural conformation of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the thioxothiazolidinone NH (~10–12 ppm) and pyrido-pyrimidine aromatic protons (6.5–8.5 ppm) .
    • ¹³C NMR : Carbonyl groups (C=O, C=S) appear at 160–180 ppm, while sp² carbons in heterocycles resonate at 110–150 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve Z/E configurations and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods are suitable for modeling the Z-configuration and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy differences between Z/E isomers to predict stability. Basis sets like B3LYP/6-31G* model π-conjugation in the methylene linkage .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the thioxothiazolidinone moiety’s role in binding .
  • Frontier Molecular Orbital (FMO) analysis : Predict reactivity by analyzing HOMO-LUMO gaps and electrostatic potential maps .

Q. How does the thioxothiazolidinone moiety influence the compound’s bioactivity, and what are the proposed mechanisms of action?

Methodological Answer:

  • Enzyme inhibition : The C=S group may chelate metal ions (e.g., Zn²⁺) in protease active sites, disrupting catalytic activity .
  • Anticancer activity : Thioxothiazolidinones induce apoptosis via ROS generation. Validate using flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .
  • Structure-activity relationship (SAR) : Compare analogues with/without the thioxo group in cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What strategies can resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum concentrations, and incubation times) .
  • Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) in dose-response curves .

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